molecular formula C14H23NO13S B12090932 Sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate

Sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate

Cat. No.: B12090932
M. Wt: 445.4 g/mol
InChI Key: SKCWOJZZJHMKCU-UHFFFAOYSA-N
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Description

Sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a sulfuric acid moiety and a modified oxane ring with acetyl and amino groups. Its chemical formula is C14H23NO13S, and it is known for its reactivity and versatility in chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate typically involves multiple steps:

    Acetylation of Glucose Derivatives: The starting material, often a glucose derivative, undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces acetyl groups at the 3, 4, and 6 positions of the glucose molecule.

    Amination: The acetylated glucose derivative is then subjected to amination, where an amino group is introduced at the 5 position. This can be achieved using reagents like ammonia or amines under controlled conditions.

    Sulfonation: The final step involves the introduction of the sulfuric acid moiety. This is typically done by reacting the intermediate compound with sulfur trioxide or chlorosulfonic acid, resulting in the formation of the sulfonated product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure precise control over reaction conditions.

    Purification: Employing purification techniques such as crystallization, filtration, and chromatography to obtain the desired purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions due to its structural similarity to natural sugars.

    Medicine: Investigated for potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism by which sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

    Chemical Reactivity: Its reactivity with various functional groups allows it to participate in multiple biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Glucose Derivatives: Compounds like 1,3,4,6-tetra-O-acetyl-2-amino-2-deoxy-α-D-glucopyranose share structural similarities but lack the sulfuric acid moiety.

    Sulfonated Sugars: Compounds such as sulfoquinovose, which also contain sulfonic acid groups, but differ in their sugar backbone and functional groups.

Uniqueness

Sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate is unique due to its combination of acetyl, amino, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and industrial applications where such multifunctional compounds are required.

Properties

Molecular Formula

C14H23NO13S

Molecular Weight

445.4 g/mol

IUPAC Name

sulfuric acid;(3,4,6-triacetyloxy-5-aminooxan-2-yl)methyl acetate

InChI

InChI=1S/C14H21NO9.H2O4S/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;1-5(2,3)4/h10-14H,5,15H2,1-4H3;(H2,1,2,3,4)

InChI Key

SKCWOJZZJHMKCU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.OS(=O)(=O)O

Origin of Product

United States

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